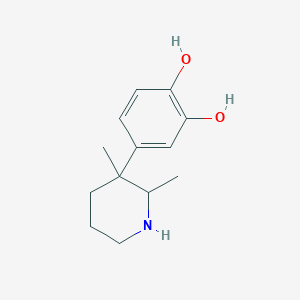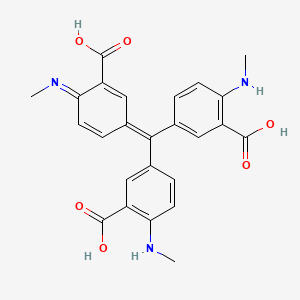
Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium is a complex organic compound with the molecular formula C24H21N3O6. It is known for its unique structure, which includes multiple carboxyl and methylamino groups, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium typically involves multi-step organic reactions. One common method includes the condensation of 3-carboxy-4-(methylamino)phenyl derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and yield, which are crucial for its application in various industries .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Various substitution reactions can occur, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(3-carboxy-4-(methylamino)phenyl)methylium
- Bis(3-carboxylate-4-(methylamino)phenyl)methylium
- Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)ethylium
Uniqueness
Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium is unique due to its specific arrangement of carboxyl and methylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
83783-62-4 |
|---|---|
Formule moléculaire |
C25H23N3O6 |
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
5-[[3-carboxy-4-(methylamino)phenyl]-(3-carboxy-4-methyliminocyclohexa-2,5-dien-1-ylidene)methyl]-2-(methylamino)benzoic acid |
InChI |
InChI=1S/C25H23N3O6/c1-26-19-7-4-13(10-16(19)23(29)30)22(14-5-8-20(27-2)17(11-14)24(31)32)15-6-9-21(28-3)18(12-15)25(33)34/h4-12,26-27H,1-3H3,(H,29,30)(H,31,32)(H,33,34) |
Clé InChI |
ZULHMUBGFATPLG-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)C(=C2C=CC(=NC)C(=C2)C(=O)O)C3=CC(=C(C=C3)NC)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(E)-but-2-enyl]morpholin-2-one](/img/structure/B13787900.png)
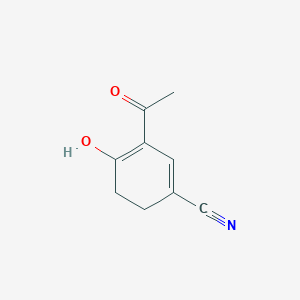
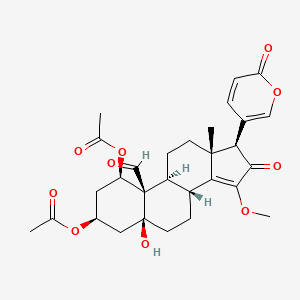

![Spiro[1,3-diazolidine-5,5'-2H,3H,4H-benzo[F]oxepane]-2,4-dione](/img/structure/B13787927.png)
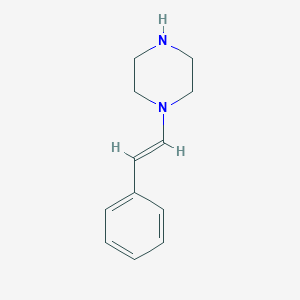
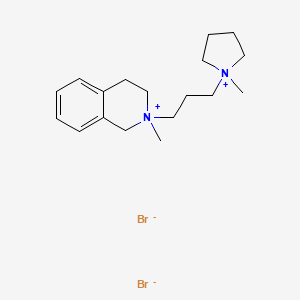
![1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B13787939.png)
![[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate](/img/structure/B13787941.png)
![6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one](/img/structure/B13787944.png)

![N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13787969.png)

